molecular formula C12H24O2 B14722878 2-Ethylbutyl 2-methylpentanoate CAS No. 6640-81-9

2-Ethylbutyl 2-methylpentanoate

Katalognummer: B14722878
CAS-Nummer: 6640-81-9
Molekulargewicht: 200.32 g/mol
InChI-Schlüssel: GAPVKOPYXBCKOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylbutyl 2-methylpentanoate is an ester compound with the molecular formula C12H24O2. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This particular ester is derived from the reaction between 2-ethylbutanol and 2-methylpentanoic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylbutyl 2-methylpentanoate typically involves the esterification reaction between 2-ethylbutanol and 2-methylpentanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing and heating of the reactants, ensuring a high yield of the ester. The reaction conditions are carefully controlled to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylbutyl 2-methylpentanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into 2-ethylbutanol and 2-methylpentanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 2-Ethylbutanol and 2-methylpentanoic acid.

    Reduction: 2-Ethylbutanol and 2-methylpentanol.

    Transesterification: Various esters depending on the alcohol used.

Wissenschaftliche Forschungsanwendungen

2-Ethylbutyl 2-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various drugs.

    Industry: Utilized in the fragrance and flavor industries for its pleasant odor and stability.

Wirkmechanismus

The mechanism of action of 2-ethylbutyl 2-methylpentanoate involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can then exert their effects on cellular processes. The molecular targets and pathways involved include membrane lipid interactions and enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

2-Ethylbutyl 2-methylpentanoate can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent in laboratories and industries.

    Methyl butyrate: Known for its fruity odor and used in flavorings.

    Isopropyl butyrate: Used in perfumes and as a solvent.

The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in the fragrance and flavor industries.

Eigenschaften

CAS-Nummer

6640-81-9

Molekularformel

C12H24O2

Molekulargewicht

200.32 g/mol

IUPAC-Name

2-ethylbutyl 2-methylpentanoate

InChI

InChI=1S/C12H24O2/c1-5-8-10(4)12(13)14-9-11(6-2)7-3/h10-11H,5-9H2,1-4H3

InChI-Schlüssel

GAPVKOPYXBCKOE-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)C(=O)OCC(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.